

# Application Note: Accelerated Aging Studies of Polymers with Naugard XL-1

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Compound of Interest		
Compound Name:	Naugard XL-1	
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#### AN-POLY-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to conducting accelerated aging studies on polymers stabilized with **Naugard XL-1**. It outlines detailed protocols for sample preparation, aging conditions, and subsequent analytical evaluation. **Naugard XL-1** is a dual-function additive, acting as both a phenolic antioxidant and a metal deactivator, making it highly effective in preventing thermo-oxidative degradation of polymers, particularly those containing residual metal ions from processing.[1][2][3] This note presents illustrative data demonstrating the enhanced stability of polymers formulated with **Naugard XL-1** under accelerated aging conditions and includes diagrams of the experimental workflow and the antioxidant's mechanism of action.

### Introduction

Polymers used in applications ranging from medical devices to industrial components are susceptible to degradation over time due to environmental factors such as heat, light, and oxygen.[4] This degradation can lead to a loss of mechanical integrity, discoloration, and overall failure of the product. To predict the long-term performance and establish a reliable shelf-life, materials are subjected to accelerated aging studies, which use elevated temperatures and other stressors to simulate the effects of long-term aging in a shorter timeframe.[5][6]



The degradation of polymers often proceeds via a free-radical chain reaction, a process that can be catalyzed by residual metal ions (e.g., from catalysts or pigments) left over from synthesis and processing.[7] Antioxidants are crucial additives that interrupt these degradation pathways.

**Naugard XL-1** is a high-performance, non-discoloring antioxidant with a unique dual-function mechanism.[1][8] Its chemical structure, 2,2'-Oxamidobis [ethyl-3-(3,5-di-t-butyl-4-hydroxyphenyl) propionate], contains hindered phenolic groups that act as primary antioxidants by scavenging free radicals.[9] Additionally, the oxamide backbone functions as a powerful metal deactivator, chelating and deactivating catalytic metal ions that can accelerate polymer degradation.[7][9] This makes **Naugard XL-1** exceptionally effective in polyolefins (polypropylene, polyethylene) and polystyrenics, especially in mineral-filled systems.[2][8]

This application note provides a standardized protocol for evaluating the performance of **Naugard XL-1** in a model polymer system using accelerated aging, followed by a suite of analytical techniques to quantify its stabilizing effect.

# Experimental Protocols Materials and Sample Preparation

- Polymer Resin: Polypropylene (PP), medical-grade homopolymer.
- Antioxidant: Naugard XL-1 (CAS 70331-94-1), white to off-white powder.
- · Formulations:
  - Control Group: 100% virgin PP resin.
  - Test Group: PP resin with 0.2% (w/w) Naugard XL-1.
- Compounding:
  - Dry blend the PP resin and Naugard XL-1 powder for the test group using a tumble blender for 15 minutes to ensure uniform distribution.
  - Melt-compound both the control and test formulations using a twin-screw extruder.
     Recommended temperature profile: 180°C to 220°C from feed zone to die.



#### Specimen Molding:

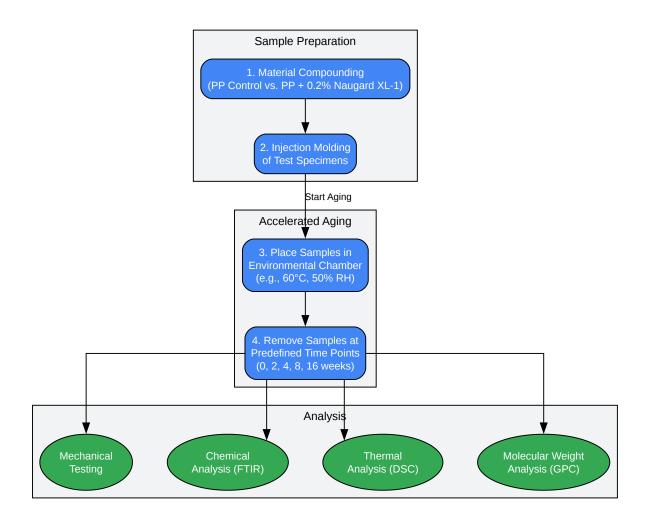
- Injection mold the compounded pellets into standardized test specimens (e.g., ASTM D638 Type I "dog-bone" specimens for tensile testing and 2 mm thick plaques for other analyses).
- Package a subset of specimens in sterile barrier systems if evaluating for medical device applications, as per ASTM F1980.[6]

## **Accelerated Aging Protocol**

This protocol is based on the Arrhenius principle, where the rate of chemical degradation increases predictably with temperature.[10] The Q10=2 rule is a common simplification, stating that for every 10°C increase in temperature, the reaction rate doubles.[10]

- Select Aging Temperature: Choose a temperature that accelerates aging without inducing unrealistic failure modes (e.g., melting). A common temperature is 60°C.[10] The temperature should not exceed the polymer's glass transition temperature.[6]
- Environmental Chamber: Place the molded specimens in a calibrated environmental chamber set to the selected temperature (e.g., 60°C) and relative humidity (e.g., 50% RH).
- Time Points: Remove specimens for analysis at predetermined time points. Based on the Q10=2 model and a room temperature of 22°C, aging at 60°C for 3.7 weeks is equivalent to 1 year of ambient aging.[10]
  - Time Points: 0 (baseline), 2, 4, 8, and 16 weeks.





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Caption: Experimental workflow for accelerated aging of polymers.

## **Analytical Methods**

Perform the following tests on samples from each time point for both control and test groups.



- Mechanical Testing (Tensile Strength):
  - Instrument: Universal Testing Machine.
  - Method: ASTM D638.
  - Parameters: Test five "dog-bone" specimens for each group at each time point. Record tensile strength at break (MPa) and elongation at break (%).
- Chemical Analysis (FTIR Spectroscopy):
  - Instrument: Fourier Transform Infrared Spectrometer with an ATR accessory.
  - Method: Collect spectra from the surface of the 2 mm plaques.
  - Analysis: Monitor the formation of carbonyl groups (~1715 cm<sup>-1</sup>), a key indicator of oxidative degradation. Calculate the Carbonyl Index (CI) as the ratio of the peak area of the carbonyl band to a reference peak area (e.g., C-H stretch at ~2920 cm<sup>-1</sup>).[11][12]
- Thermal Analysis (Differential Scanning Calorimetry):
  - Instrument: Differential Scanning Calorimeter (DSC).
  - Method: ASTM D3895 for Oxidative Induction Time (OIT).
  - Analysis: OIT measures the time until the onset of exothermic oxidation at an elevated temperature (e.g., 200°C) under an oxygen atmosphere. A longer OIT indicates greater oxidative stability.[11]
- Molecular Weight Analysis (Gel Permeation Chromatography):
  - Instrument: Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) system.
  - Method: Dissolve the polymer in a suitable solvent (e.g., 1,2,4-trichlorobenzene at 150°C).
  - Analysis: Measure the weight-average molecular weight (Mw). A decrease in Mw indicates chain scission due to degradation.[11]



## **Results and Discussion**

The following tables present illustrative data from an accelerated aging study of polypropylene (PP) at 60°C.

Table 1: Mechanical Properties vs. Accelerated Aging Time

Aging Time (Weeks)	Equivalent Real Time (Years)	Control PP (Tensile Strength, MPa)	PP + 0.2% Naugard XL-1 (Tensile Strength, MPa)	Control PP (Elongation at Break, %)	PP + 0.2% Naugard XL-1 (Elongation at Break, %)
0	0	35.0	35.1	450	455
2	~0.5	31.5	34.5	280	430
4	~1.1	25.2	33.8	110	415
8	~2.2	16.1	32.5	30	390

| 16 | ~4.3 | 8.5 (brittle) | 30.1 | <10 | 350 |

Table 2: Chemical and Thermal Analysis vs. Accelerated Aging Time

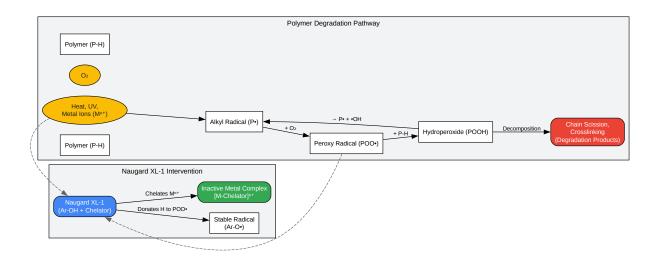
Aging Time (Weeks)	Control PP (Carbonyl Index)	PP + 0.2% Naugard XL-1 (Carbonyl Index)	Control PP (OIT @ 200°C, min)	PP + 0.2% Naugard XL-1 (OIT @ 200°C, min)	Control PP (Mw, kDa)	PP + 0.2% Naugard XL-1 (Mw, kDa)
0	0.01	0.01	8	65	350	350
2	0.15	0.02	3	58	305	345
4	0.32	0.04	<1	52	240	341
8	0.68	0.09	<1	41	155	330



#### | 16 | 1.25 | 0.18 | <1 | 25 | 90 | 315 |

The data clearly demonstrates the protective effect of **Naugard XL-1**. The control PP samples show a rapid decline in mechanical properties—tensile strength and elongation—becoming brittle after 8-16 weeks.[13] This is corroborated by a significant increase in the Carbonyl Index, a sharp drop in OIT, and a severe reduction in molecular weight, all of which are classic signs of extensive oxidative degradation.[11]

In contrast, the PP stabilized with **Naugard XL-1** retains a high percentage of its initial mechanical properties throughout the 16-week study. The Carbonyl Index remains low, the OIT is significantly longer, and the molecular weight is well-maintained, indicating that **Naugard XL-1** effectively inhibits the degradation process.





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Caption: **Naugard XL-1**'s dual-function antioxidant mechanism.

The mechanism diagram illustrates how **Naugard XL-1** interrupts this cycle. The hindered phenol moiety (Ar-OH) donates a hydrogen atom to the reactive peroxy radical (POO•), neutralizing it and forming a stable, non-propagating radical (Ar-O•).[9] Simultaneously, the chelating part of the molecule binds to metal ions (M<sup>n+</sup>), preventing them from catalyzing the initiation of new radical chains.[7][9]

### Conclusion

The use of **Naugard XL-1** provides significant protection against the thermo-oxidative degradation of polymers during accelerated aging. Its dual-function mechanism as a free-radical scavenger and a metal deactivator leads to superior retention of mechanical properties, greater thermal stability, and preservation of molecular weight when compared to unstabilized polymer. The protocols and analytical methods described herein provide a robust framework for researchers and developers to quantify the performance of **Naugard XL-1** and accurately predict the long-term service life of stabilized polymer systems.

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